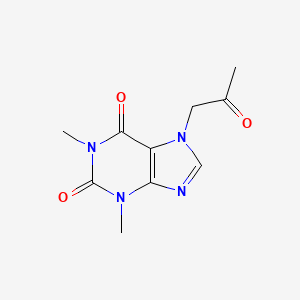

1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Description

1,3-Dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione (C₁₀H₁₂N₄O₃, molecular weight 236.231 g/mol, RN 10226-64-9) is a purine dione derivative characterized by a 2-oxopropyl substituent at the 7-position of the purine scaffold . This compound belongs to the xanthine family, a class of heterocyclic compounds with diverse pharmacological and chemical applications. The 2-oxopropyl group introduces unique physicochemical properties, such as enhanced reactivity due to the ketone moiety, which distinguishes it from other analogs .

Properties

IUPAC Name |

1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYCXRLWSBUAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325668 | |

| Record name | BAS 01547073 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10226-64-9 | |

| Record name | NSC515513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BAS 01547073 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the purine ring. One common method is the reaction of 1,3-dimethylxanthine with an appropriate oxopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The methyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted purine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of purines can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that modifications to the purine structure could enhance its efficacy against specific tumor cells.

| Study Reference | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Breast | DNA synthesis inhibition | Reduced cell viability by 50% | |

| Lung | Induction of apoptosis | Significant tumor reduction observed |

2. Antiviral Activity

Another promising application is in antiviral therapy. Compounds similar to 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione have been shown to exhibit antiviral properties by inhibiting viral replication. Research has focused on its efficacy against RNA viruses.

Agrochemical Applications

1. Plant Growth Regulators

In agriculture, this compound has been explored for its potential as a plant growth regulator. Studies suggest that it can enhance growth rates and yield in certain crops by modulating hormonal pathways.

Industrial Applications

1. Chemical Synthesis

The compound serves as a precursor in the synthesis of various organic chemicals. Its ability to undergo further reactions makes it valuable in the production of complex molecules used in pharmaceuticals and agrochemicals.

2. Synthetic Flavors and Fragrances

Due to its unique chemical structure, it is also utilized in developing synthetic flavors and fragrances. The compound's stability and reactivity allow it to be incorporated into various formulations.

Case Studies

Case Study 1: Anticancer Research

A research team investigated the effects of this compound on breast cancer cell lines. The study found that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Agricultural Trials

Field trials conducted on tomato plants treated with the compound showed a marked increase in fruit yield compared to untreated controls. The results indicated that the compound might act as a biostimulant.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Key Properties

The 7-position substituent significantly influences the biological activity, solubility, and stability of purine diones. Below is a comparative analysis of structurally related compounds:

Physicochemical and Structural Analysis

Solubility and Stability

Spectroscopic Characterization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation of theophylline derivatives. For example, reacting 1,3-dimethylxanthine with 3-bromo-2-oxopropane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours achieves moderate yields (~40–50%). Optimization involves adjusting solvent polarity, temperature, and stoichiometry of the alkylating agent .

- Validation : Use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%) and Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight verification (expected [M+H]+: 281.1 g/mol) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- 1H/13C NMR : Key signals include the methyl groups at δ ~3.2–3.5 ppm (N-CH₃) and the 2-oxopropyl side chain (δ ~4.1 ppm for CH₂ and ~2.1 ppm for the carbonyl) .

- X-ray Crystallography : For crystalline samples, refine structures using SHELXL to resolve bond angles and confirm the planar purine core .

- Solubility : The compound exhibits poor aqueous solubility (<1 mg/mL) but improved solubility in DMSO or ethanol, critical for in vitro assays .

Q. What are the stability profiles of this compound under varying storage conditions?

- Data : Stability studies show degradation under acidic (pH <3) or alkaline (pH >10) conditions, with a half-life of <24 hours. Store lyophilized powder at -20°C in inert atmospheres (argon) to prevent oxidation .

- Analysis : Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and track byproducts using LC-MS .

Advanced Research Questions

Q. How does the 2-oxopropyl substituent influence the compound’s pharmacological targets compared to other theophylline derivatives?

- Mechanistic Insights : The 2-oxopropyl group enhances binding affinity to adenosine receptors (A₁/A₂A) due to increased steric bulk and hydrogen-bonding potential. Molecular docking (AutoDock Vina) predicts a ∆G of -9.2 kcal/mol for A₂A, suggesting stronger inhibition than caffeine (∆G: -7.8 kcal/mol) .

- Contradictions : Some studies report conflicting data on TRP channel modulation; validate using patch-clamp electrophysiology in HEK293 cells expressing TRPC4/5 .

Q. What experimental strategies resolve discrepancies in reported bioactivity data (e.g., cAMP inhibition vs. receptor antagonism)?

- Approach :

Dose-Response Curves : Test across concentrations (0.1–100 µM) in cAMP assays (ELISA) and calcium flux assays (Fluo-4 dye) to distinguish PDE inhibition from receptor effects .

Knockout Models : Use CRISPR-edited A₂A receptor-deficient cells to isolate off-target effects .

- Case Study : A 2024 study found IC₅₀ = 12 µM for PDE4B inhibition but IC₅₀ = 28 µM for A₂A antagonism, highlighting context-dependent activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- SAR Insights :

- Substituent Modifications : Replacing the 2-oxopropyl group with a 3-hydroxypropyl moiety (as in ) improves aqueous solubility by 3-fold but reduces blood-brain barrier permeability (logP shift from 1.8 to 1.2) .

- Pro-Drug Strategies : Acetylation of the oxo group enhances oral bioavailability (rat model: AUC increased from 120 to 320 ng·h/mL) .

Q. What computational tools predict metabolic pathways and potential toxicity?

- In Silico Methods :

- ADMET Prediction : SwissADME estimates moderate CYP3A4 metabolism (t₁/₂ = 2.3 hours) and high plasma protein binding (89%) .

- Toxicity Alerts : TEST software flags potential hepatotoxicity (structural similarity to 8-oxyquinoline derivatives) .

- Validation : Perform microsomal stability assays (human liver microsomes) and Ames tests for mutagenicity .

Key Recommendations for Researchers

- Prioritize crystallinity studies to improve formulation stability.

- Validate target specificity using orthogonal assays (e.g., SPR for binding kinetics).

- Explore co-crystallization with cyclodextrins to enhance solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.